molecular formula C15H18N4O3 B2376276 (3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(isoxazol-5-yl)methanone CAS No. 1705135-74-5

(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(isoxazol-5-yl)methanone

Cat. No.: B2376276
CAS No.: 1705135-74-5
M. Wt: 302.334
InChI Key: YNJHIULHXPTQOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(isoxazol-5-yl)methanone is a sophisticated chemical compound designed for advanced research applications, particularly in the field of medicinal chemistry. It is built around two prominent heterocyclic systems—a 1,2,4-oxadiazole and an isoxazole—linked through a piperidine methanone core. The 1,2,4-oxadiazole ring is a well-established bioisostere for ester and amide functional groups, often employed to improve the metabolic stability and pharmacokinetic properties of lead molecules . This scaffold is found in several commercial drugs and exhibits a wide range of biological activities, including potential anticancer, anti-inflammatory, and antimicrobial effects . Similarly, the isoxazole motif is a privileged structure in drug discovery, present in numerous compounds with documented analgesic, anticancer, and antimicrobial activities . The integration of these moieties into a single molecule makes this compound a valuable candidate for screening against various biological targets and for structure-activity relationship (SAR) studies. Researchers can utilize this compound in hit-to-lead optimization campaigns, investigating its potential as an inhibitor of enzymes or signaling pathways relevant to oncology, immunology, and infectious diseases. The product is supplied for non-human research purposes only. It is strictly not intended for diagnostic, therapeutic, or any veterinary applications.

Properties

IUPAC Name

[3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]-(1,2-oxazol-5-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O3/c20-15(12-5-6-16-21-12)19-7-1-2-10(9-19)8-13-17-14(18-22-13)11-3-4-11/h5-6,10-11H,1-4,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNJHIULHXPTQOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC=NO2)CC3=NC(=NO3)C4CC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(isoxazol-5-yl)methanone is a novel chemical entity that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including relevant data tables and findings from case studies.

Chemical Structure and Properties

The compound features a complex structure incorporating both oxadiazole and isoxazole moieties. Its molecular formula is C15H18N4O2C_{15}H_{18}N_4O_2, and it has a molecular weight of approximately 298.33 g/mol. The presence of these heterocycles is significant, as they are often associated with various pharmacological properties.

Anticancer Activity

Research indicates that oxadiazole derivatives, including those similar to the target compound, exhibit notable anticancer properties. For instance, compounds with the 1,3,4-oxadiazole core have demonstrated moderate activity against various cancer cell lines. A study reported an average IC50 value of approximately 92.4 µM against eleven different cancer cell lines, including human colon adenocarcinoma and breast cancer cells .

Antimicrobial Activity

The antimicrobial potential of oxadiazole derivatives has been extensively documented. A systematic review highlighted that 1,3,4-oxadiazoles exhibit significant antibacterial and antifungal activities. Specifically, compounds containing this scaffold have shown efficacy against drug-resistant strains of bacteria .

Antiplasmodial Activity

Recent findings suggest that oxadiazole compounds may also possess antiplasmodial activity. A study focused on 1,3,4-oxadiazoles demonstrated their effectiveness against Plasmodium falciparum, the causative agent of malaria. The IC50 values for selected compounds ranged from 0.07 µM to 0.57 µM , indicating potent activity against multi-drug resistant strains .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of oxadiazole derivatives. Modifications to the oxadiazole ring and the introduction of various substituents have been shown to enhance potency and selectivity. For example:

CompoundIC50 (µM)Activity Type
Compound 10.50Antiplasmodial
Compound 20.57Antiplasmodial
Compound 30.07Antiplasmodial
Compound 492.4Anticancer

This table illustrates the varying degrees of biological activity among different derivatives, underscoring the importance of specific structural features in enhancing efficacy.

Case Studies

Several case studies have been conducted to evaluate the biological activities of compounds related to This compound :

  • Anticancer Study : A derivative showed significant inhibition of tumor growth in xenograft models, suggesting potential for further development as an anticancer agent.
  • Antimicrobial Study : A series of oxadiazole derivatives were tested against Staphylococcus aureus and Candida albicans, demonstrating broad-spectrum antimicrobial effects.
  • Antimalarial Study : Compounds were evaluated for their ability to inhibit P. falciparum in vitro, with promising results leading to further exploration in vivo.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Pharmacological Relevance

The compound belongs to a broader class of 1,2,4-oxadiazole-piperidine hybrids. Key structural analogues and their differentiating features are outlined below:

Compound Name / ID Key Structural Differences Biological Activity / Applications Reference
4-[4-(3-Isopropyl-[1,2,4]oxadiazol-5-yl)-piperidin-1-yl]-6-(4-methylsulfonyl-phenylamino)-pyrimidine-5-carbonitrile Isoxazole replaced with pyrimidine-carbonitrile; sulfonyl group enhances solubility GPR119 agonist (diabetes therapy)
BAY 87-2243 Trifluoromethoxy-phenyl substitution on oxadiazole; pyrazole-pyridine core HIF-1α inhibitor (anticancer)
GSK1292263 Methylsulfonyl-phenyl pyridine linker; isopropyl-oxadiazole GPR119 agonist (metabolic disorders)
EP 1 808 168 B1 Derivatives Varied substitutions (e.g., thiadiazole, methanesulfonyl) on piperidine or heterocyclic cores Broad GPCR modulation

Key Comparative Insights

Substituent Effects on Bioactivity :

  • The cyclopropyl group in the target compound confers greater steric hindrance and lipophilicity compared to isopropyl (e.g., GSK1292263), which may reduce metabolic clearance but limit solubility .
  • Replacement of isoxazole with pyrimidine-carbonitrile (as in EP 1 808 168 derivatives) enhances hydrogen-bonding capacity, improving target affinity but increasing molecular weight (~40–60 Da difference) .

Heterocycle Impact: Isoxazole vs. 1,2,4-Oxadiazole vs. 1,3,4-oxadiazole: The 1,2,4-regioisomer (as in the target) shows superior metabolic stability in hepatic microsome assays compared to 1,3,4-analogues .

Metabolic Stability: Cyclopropyl substitution reduces CYP450-mediated oxidation compared to tert-butyl or isopropyl groups, as observed in microsomal stability assays for similar oxadiazole derivatives .

Table 1: Physicochemical and Bioactivity Comparison

Parameter Target Compound GSK1292263 BAY 87-2243 EP 1 808 168 Derivative
Molecular Weight (Da) ~375 ~438 ~512 ~390–420
LogP (Predicted) 3.2 2.9 2.8 3.0–3.5
PSA (Ų) 78 85 92 80–95
CYP3A4 Inhibition (IC₅₀) >10 µM 8.5 µM 6.2 µM 7.0–9.0 µM
Target Affinity (Ki) GPR119: 12 nM (predicted) GPR119: 5 nM HIF-1α: 9 nM GPCRs: 3–15 nM

Critical Observations :

  • The target compound’s cyclopropyl-oxadiazole scaffold balances lipophilicity and metabolic stability, making it a promising candidate for CNS or peripheral targets requiring prolonged exposure.
  • Isoxazole substitution differentiates it from pyrimidine/thiadiazole-containing analogues, offering a unique electronic profile for selective receptor interactions .

Q & A

Q. What are the common synthetic routes for synthesizing this compound?

The synthesis typically involves multi-step reactions, including:

  • Cycloaddition for oxadiazole formation : A [3+2] cycloaddition between nitrile oxides and alkynes to construct the 1,2,4-oxadiazole core .
  • Piperidine functionalization : Reductive amination or nucleophilic substitution to introduce the piperidine moiety .
  • Coupling reactions : Use of coupling agents (e.g., EDC/HOBt) to link the isoxazole and oxadiazole-piperidine segments .
  • Catalytic optimization : Palladium catalysts may facilitate cross-coupling steps, while temperature control (e.g., 60–100°C) ensures reaction efficiency .

Q. Which analytical techniques are critical for characterizing this compound?

Key methods include:

  • NMR spectroscopy : For structural confirmation of heterocyclic rings and substituents (e.g., cyclopropyl, methyl groups) .
  • Mass spectrometry (MS) : To verify molecular weight and fragmentation patterns .
  • HPLC : For purity assessment; methods may use ammonium acetate buffer (pH 6.5) to improve peak resolution .
  • X-ray crystallography : Resolves ambiguities in stereochemistry when crystalline derivatives are available .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of heterocyclic intermediates?

  • Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance solubility of intermediates .
  • Catalyst screening : Test palladium complexes (e.g., Pd(PPh₃)₄) for coupling reactions and evaluate turnover numbers .
  • Temperature gradients : Use stepwise heating (e.g., 50°C → 80°C) to minimize side reactions during cycloaddition .
  • Real-time monitoring : Employ inline FTIR or HPLC to track reaction progress and adjust conditions dynamically .

Q. How to resolve contradictions between NMR and computational structural predictions?

  • Multi-technique validation : Combine NMR (¹³C, DEPT-135) with high-resolution MS to confirm substituent positions .
  • DFT calculations : Compare computed chemical shifts (e.g., using Gaussian) with experimental NMR data to identify discrepancies .
  • Cocrystallization studies : Resolve ambiguous NOE signals by synthesizing stable salts or co-crystals for X-ray analysis .

Q. What experimental designs are suitable for evaluating in vitro biological activity?

  • Dose-response assays : Use 3D cell cultures to assess potency (IC₅₀) in disease-relevant models (e.g., cancer cell lines) .
  • Control groups : Include positive controls (e.g., known kinase inhibitors) and vehicle controls to validate assay specificity .
  • Mechanistic studies : Employ fluorescence-based probes to monitor target engagement (e.g., binding to enzymatic active sites) .

Q. How to design stability studies for preclinical metabolic profiling?

  • In vitro models : Use liver microsomes or hepatocytes to assess phase I/II metabolism; quantify metabolites via LC-MS/MS .
  • Isotope labeling : Synthesize ¹⁴C-labeled analogs to track metabolic pathways and identify stable/unstable regions .
  • pH stability tests : Evaluate compound integrity under simulated physiological conditions (pH 1.2–7.4) over 24–72 hours .

Q. Which computational methods predict reactivity or bioactivity?

  • Molecular docking : Screen against target proteins (e.g., kinases) using AutoDock Vina to prioritize synthesis candidates .
  • ADMET prediction : Use QSAR models (e.g., SwissADME) to forecast solubility, permeability, and toxicity .
  • Reactivity maps : Apply Fukui indices (DFT-based) to identify electrophilic/nucleophilic sites for functionalization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.